molecular formula C15H8Cl3NO2 B12936095 2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic Acid CAS No. 835595-01-2

2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic Acid

Cat. No.: B12936095
CAS No.: 835595-01-2
M. Wt: 340.6 g/mol
InChI Key: GOTDXXMFYCGSES-UHFFFAOYSA-N
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Description

2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid is a complex organic compound that features both indole and benzoic acid moieties. The indole nucleus is a significant heterocyclic system found in many natural products and pharmaceuticals due to its diverse biological activities . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole structure . The chlorination of the indole ring can be achieved using reagents like N-chlorosuccinimide (NCS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid is unique due to its combined indole and chlorinated benzoic acid structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

835595-01-2

Molecular Formula

C15H8Cl3NO2

Molecular Weight

340.6 g/mol

IUPAC Name

2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid

InChI

InChI=1S/C15H8Cl3NO2/c16-10-2-1-7(3-9(10)15(20)21)13-5-8-4-11(17)12(18)6-14(8)19-13/h1-6,19H,(H,20,21)

InChI Key

GOTDXXMFYCGSES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC3=CC(=C(C=C3N2)Cl)Cl)C(=O)O)Cl

Origin of Product

United States

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